
7-Chloro-N-(diphenylmethylene)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691233 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32691233 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Direct Synthesis: This involves the direct combination of precursor chemicals under controlled conditions.
Catalytic Processes: Using catalysts to facilitate the reaction and improve yield.
Solvent-Based Methods: Utilizing specific solvents to dissolve reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of MFCD32691233 is scaled up using large reactors and continuous flow systems. The process often includes:
Batch Processing: Producing the compound in large batches with strict quality control measures.
Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
MFCD32691233 undergoes various types of chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Replacing one functional group with another in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
MFCD32691233 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD32691233 exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C22H15ClN2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(7-chloroquinolin-5-yl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C22H15ClN2/c23-18-14-20-19(12-7-13-24-20)21(15-18)25-22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15H |
InChI Key |
DAAGSLURICDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC3=C2C=CC=N3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


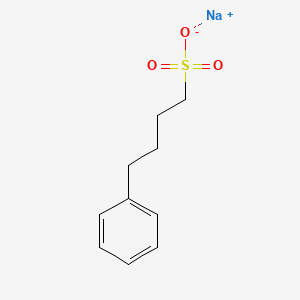
![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
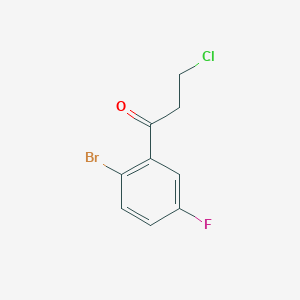
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
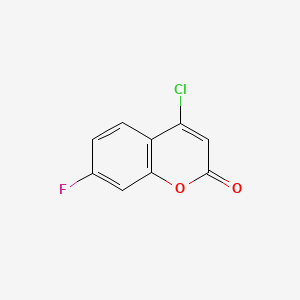
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
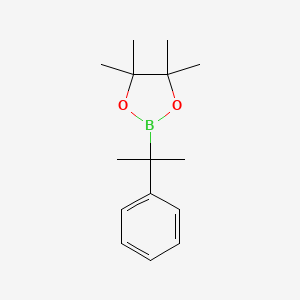

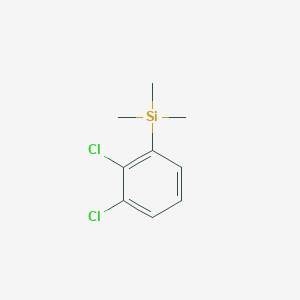
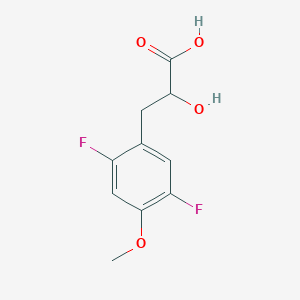
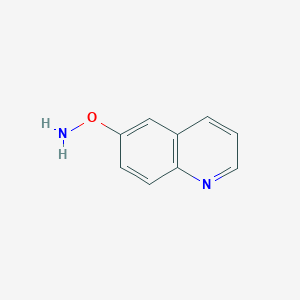
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
